

An In-depth Technical Guide to the Spectral Data of Octyl Methyl Sulfoxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyl methyl sulfoxide

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This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for **octyl methyl sulfoxide**. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related structures and foundational principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **octyl methyl sulfoxide**. These predictions are derived from the known spectral characteristics of the octyl group, the methyl group, and the sulfoxide functional group.

Table 1: Predicted ^1H NMR Spectral Data for **Octyl Methyl Sulfoxide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.7 - 2.8	t	2H	α -CH ₂ (adjacent to S=O)
2.55	s	3H	-S(=O)CH ₃
~1.7 - 1.8	p	2H	β -CH ₂
~1.2 - 1.5	m	10H	-(CH ₂) ₅ -
~0.8 - 0.9	t	3H	terminal -CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm). The chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for **Octyl Methyl Sulfoxide**

Chemical Shift (δ , ppm)	Assignment
~55 - 56	α -CH ₂ (adjacent to S=O)
~38 - 39	-S(=O)CH ₃
~31 - 32	-(CH ₂) ₅ -
~29	-(CH ₂) ₅ -
~28	-(CH ₂) ₅ -
~22 - 23	-(CH ₂) ₅ -
~22	β -CH ₂
~14	terminal -CH ₃

Solvent: CDCl₃. The chemical shifts are approximate.

Table 3: Predicted Key IR Absorption Bands for **Octyl Methyl Sulfoxide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955, ~2925, ~2855	Strong	C-H stretching (alkyl)
~1465	Medium	C-H bending (alkyl)
~1050 - 1030	Strong	S=O stretching

Sample state: Neat liquid.

Table 4: Predicted Mass Spectrometry Data for **Octyl Methyl Sulfoxide**

m/z	Interpretation
176	[M] ⁺ (Molecular ion)
161	[M - CH ₃] ⁺
113	[M - S(=O)CH ₃] ⁺
63	[CH ₃ SO] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **octyl methyl sulfoxide** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
- **¹H NMR Acquisition:**

- Acquire the spectrum at room temperature.
- Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
- Process the data with a line broadening factor of 0.3 Hz.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate all signals and determine the multiplicity of each peak.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans will be required compared to ¹H NMR (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

2.2 Infrared (IR) Spectroscopy

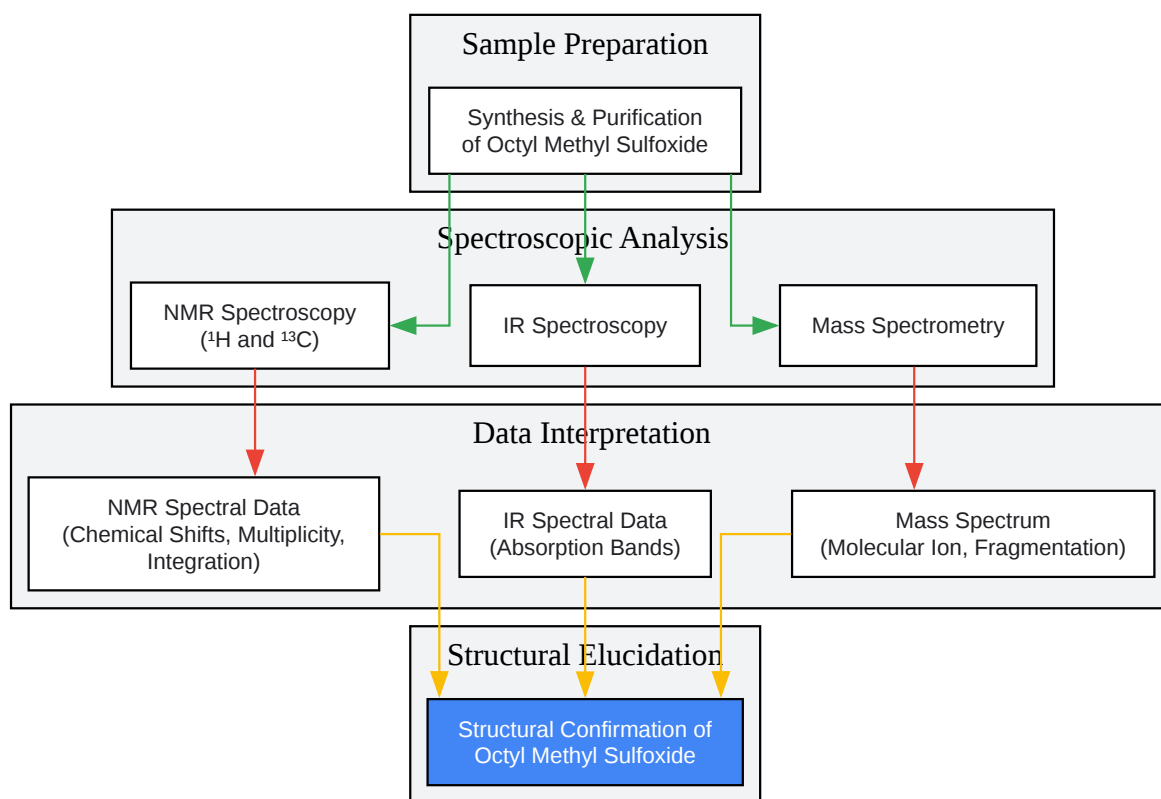
- Sample Preparation: For a neat liquid sample, place a drop of **octyl methyl sulfoxide** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty salt plates.
 - Place the sample plates in the spectrometer and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Acquisition:
 - Use a standard electron energy of 70 eV for ionization.^[1]
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
 - The resulting mass spectrum will show the molecular ion and various fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **octyl methyl sulfoxide**.



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Spectroscopic analysis workflow for **octyl methyl sulfoxide**.

This guide provides a foundational understanding of the expected spectral characteristics of **octyl methyl sulfoxide** and the methodologies to obtain them. Researchers can use this information for compound identification, purity assessment, and further structural analysis.

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References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of Octyl Methyl Sulfoxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15290750#octyl-methyl-sulfoxide-spectral-data-nmr-ir-ms]

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